4-Phenoxyphenethyl acetate
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Overview
Description
4-Phenoxyphenethyl acetate is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenethyl acetate typically involves the esterification of 4-phenoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyphenyl acetic acid derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Phenoxyphenyl acetic acid derivatives.
Reduction: 4-Phenoxyphenethyl alcohol.
Substitution: Various substituted phenoxyphenethyl acetate derivatives depending on the substituent introduced.
Scientific Research Applications
4-Phenoxyphenethyl acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenethyl acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar aromatic properties, used as a preservative and antiseptic.
Phenoxy acetamide: Known for its pharmacological activities and potential therapeutic applications.
Uniqueness
4-Phenoxyphenethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to similar compounds like phenoxyethanol and phenoxy acetamide .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13(17)18-12-11-14-7-9-16(10-8-14)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYKWKVJQAQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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